tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework, which is a bicyclic system where two rings are connected through a single atom. The presence of the difluoromethyl group and the diazaspiro structure adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use a spirocyclic building block, which can be further functionalized to introduce the difluoromethyl group and the tert-butyl ester. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to improve reaction efficiency and selectivity is a common practice in industrial settings .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the diazaspiro ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium azide, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has potential applications as a scaffold for drug discovery. The spirocyclic structure can mimic natural products and provide a rigid framework for the development of bioactive molecules. Researchers are exploring its use in the design of enzyme inhibitors and receptor modulators .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science, such as the development of new polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the spirocyclic structure provides a rigid framework that can enhance binding affinity. The compound may act as an inhibitor or modulator of enzymes and receptors, depending on its specific functionalization .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: Similar spirocyclic structure but lacks the difluoromethyl group.
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: Contains a sulfur atom in the spirocyclic ring.
Uniqueness
The uniqueness of tert-Butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate lies in its combination of the difluoromethyl group and the diazaspiro structure. This combination provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H20F2N2O2 |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
tert-butyl 5-(difluoromethyl)-2,6-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C12H20F2N2O2/c1-11(2,3)18-10(17)16-6-12(7-16)4-5-15-8(12)9(13)14/h8-9,15H,4-7H2,1-3H3 |
InChI Key |
MWDFKLSGTJKQFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCNC2C(F)F |
Origin of Product |
United States |
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